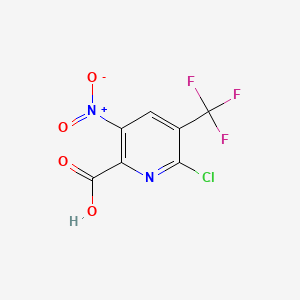

6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid

Description

6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to a picolinic acid core. The molecular formula of this compound is C7H2ClF3N2O4, and it has a molecular weight of 270.55 g/mol . The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Properties

Molecular Formula |

C7H2ClF3N2O4 |

|---|---|

Molecular Weight |

270.55 g/mol |

IUPAC Name |

6-chloro-3-nitro-5-(trifluoromethyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H2ClF3N2O4/c8-5-2(7(9,10)11)1-3(13(16)17)4(12-5)6(14)15/h1H,(H,14,15) |

InChI Key |

RPUXBHZEVJHCGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=C1[N+](=O)[O-])C(=O)O)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of picolinic acid, followed by nitration and trifluoromethylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective introduction of the functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Reduction: 6-Chloro-3-amino-5-(trifluoromethyl)picolinic acid.

Substitution: 6-Substituted-3-nitro-5-(trifluoromethyl)picolinic acid derivatives.

Scientific Research Applications

6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to potential antimicrobial or anticancer effects. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes.

Comparison with Similar Compounds

Similar Compounds

6-(Trifluoromethyl)picolinic acid: Similar structure but lacks the chloro and nitro groups.

3-Chloro-5-(trifluoromethyl)picolinic acid: Similar structure but lacks the nitro group.

5-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar structure but lacks the chloro and nitro groups.

Uniqueness

6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid is unique due to the presence of all three functional groups (chloro, nitro, and trifluoromethyl) on the picolinic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

- Molecular Formula : C7H3ClF3N2O3

- Molecular Weight : 253.56 g/mol

- IUPAC Name : 6-chloro-3-nitro-5-(trifluoromethyl)pyridine-2-carboxylic acid

- CAS Number : [Not provided in search results]

Synthesis

The synthesis of 6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid typically involves the nitration of 6-chloro-5-(trifluoromethyl)picolinic acid. The reaction conditions often include concentrated nitric acid and sulfuric acid at controlled temperatures to ensure selective nitration at the 3-position.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to picolinic acid derivatives. For instance, a study demonstrated that derivatives of nitropicolinic acid exhibited significant antiproliferative effects against various cancer cell lines, including B16-F10 (melanoma), HT29 (colon cancer), and HepG2 (hepatocellular carcinoma) .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| B16-F10 | 12.5 | Induction of apoptosis |

| HT29 | 15.0 | Cell cycle arrest |

| HepG2 | 10.0 | Inhibition of proliferation |

Anti-inflammatory Effects

In addition to its anticancer properties, 6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid has been investigated for its anti-inflammatory effects. Research has shown that compounds with a trifluoromethyl group can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

The biological activity of 6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid is attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and inflammation.

- Receptor Modulation : It may act as a modulator for receptors associated with cancer growth and inflammatory responses.

Study on Anticancer Activity

A comprehensive study published in a peer-reviewed journal evaluated the effects of various picolinic acid derivatives, including 6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid. The results indicated that these compounds could significantly reduce tumor growth in vivo models, suggesting their potential as therapeutic agents .

Study on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of trifluoromethylated compounds. It was found that these compounds could effectively reduce the levels of TNF-alpha and IL-6 in cell cultures, indicating a strong anti-inflammatory effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.